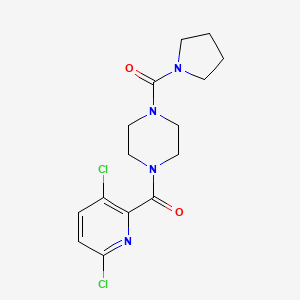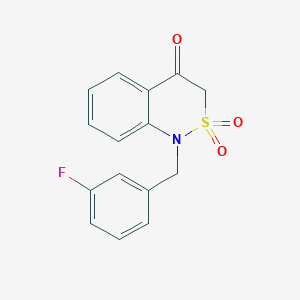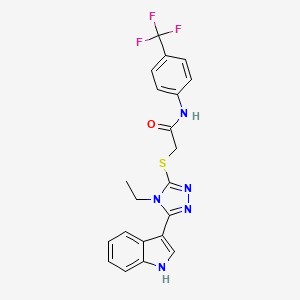
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DCPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activity of human DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer activity. This compound has also been shown to inhibit the growth of various human cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, including the development of new synthetic methods for the production of this compound, the optimization of this compound's structure for improved activity and selectivity, the study of this compound's mechanism of action at the molecular level, and the development of new applications for this compound in various fields, including drug discovery, material science, and biotechnology.
Conclusion:
In conclusion, this compound is a complex molecule that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions. There are several future directions for the study of this compound, including the development of new synthetic methods, the optimization of this compound's structure, and the study of this compound's mechanism of action at the molecular level.
Métodos De Síntesis
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been synthesized using various methods, including the reaction of 3,6-dichloropyridine-2-carbonyl chloride with pyrrolidine-1-carbonyl piperazine in the presence of base or acid catalysts. Other methods include the reaction of 3,6-dichloropyridine-2-carboxylic acid with pyrrolidine-1-carbonyl piperazine in the presence of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers.
Propiedades
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O2/c16-11-3-4-12(17)18-13(11)14(22)19-7-9-21(10-8-19)15(23)20-5-1-2-6-20/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNMJJYOUIAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)
![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2944790.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)



![4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)
![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)
